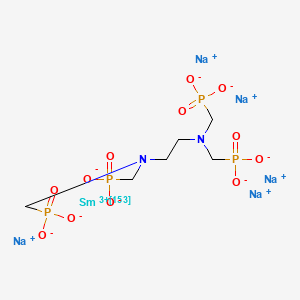
Samarium Sm-153 Lexidronam Pentasodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Samarium Sm-153 Lexidronam Pentasodium is a radiopharmaceutical compound used primarily for the treatment of pain associated with bone metastases. This compound is a chelated complex of the radioactive isotope samarium-153 with ethylene diamine tetramethylene phosphonate. It is known for its ability to deliver targeted radiation therapy to bone cancer sites, thereby alleviating pain and reducing tumor growth .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Samarium Sm-153 Lexidronam Pentasodium involves the chelation of samarium-153 with ethylene diamine tetramethylene phosphonate. The process typically includes the following steps:
Chelation Reaction: Samarium-153 is reacted with ethylene diamine tetramethylene phosphonate in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure optimal chelation.
Purification: The resulting complex is purified using techniques such as ion-exchange chromatography to remove any unreacted materials and by-products.
Sterilization: The purified compound is sterilized to ensure it is safe for medical use.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of samarium-153 are produced in nuclear reactors through neutron bombardment of samarium-152.
Automated Chelation: Automated systems are used to mix samarium-153 with ethylene diamine tetramethylene phosphonate under precise conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: Samarium Sm-153 Lexidronam Pentasodium primarily undergoes chelation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable chelated structure.
Common Reagents and Conditions:
Chelation Reagents: Ethylene diamine tetramethylene phosphonate.
Reaction Conditions: Aqueous medium, controlled pH, and ambient temperature.
Major Products Formed: The primary product is the chelated complex of samarium-153 with ethylene diamine tetramethylene phosphonate. No significant by-products are formed under optimal reaction conditions .
科学研究应用
Chemistry: Samarium Sm-153 Lexidronam Pentasodium is used in radiochemistry for studying the behavior of radiopharmaceuticals and their interactions with biological systems.
Biology: In biological research, this compound is used to investigate the mechanisms of bone metastasis and the efficacy of targeted radiation therapy.
Medicine: The primary medical application is in the treatment of pain associated with bone metastases in cancers such as prostate, breast, and lung cancer. It provides targeted radiation therapy, reducing pain and tumor size .
Industry: In the industrial sector, this compound is used in the development of new radiopharmaceuticals and in quality control processes for radiopharmaceutical production .
作用机制
Samarium Sm-153 Lexidronam Pentasodium exerts its effects through targeted radiation therapy. The compound preferentially accumulates in areas of high bone turnover, such as sites of bone metastases. The samarium-153 isotope emits beta particles, which induce localized radiation damage to cancer cells, leading to cell death and pain relief. The ethylene diamine tetramethylene phosphonate component facilitates the selective binding to bone tissue .
相似化合物的比较
Strontium-89 Chloride: Another radiopharmaceutical used for bone pain palliation. It has a longer half-life and different radiation emission characteristics.
Radium-223 Dichloride: Used for treating bone metastases, particularly in prostate cancer. It emits alpha particles, which have a higher energy but shorter range compared to beta particles.
Uniqueness: Samarium Sm-153 Lexidronam Pentasodium is unique due to its specific chelation with ethylene diamine tetramethylene phosphonate, which provides high selectivity for bone tissue and effective pain relief with minimal side effects. Its relatively short half-life allows for rapid therapeutic action and reduced long-term radiation exposure .
属性
CAS 编号 |
176669-18-4 |
|---|---|
分子式 |
C6H12N2Na5O12P4Sm |
分子量 |
695.93 g/mol |
IUPAC 名称 |
pentasodium;samarium-153(3+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5Na.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+3/p-8/i;;;;;;1+3 |
InChI 键 |
SZZACTGRBZTAKY-NKNBZPHVSA-F |
手性 SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[153Sm+3] |
规范 SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)
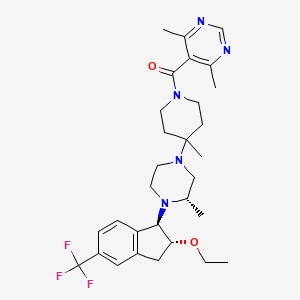

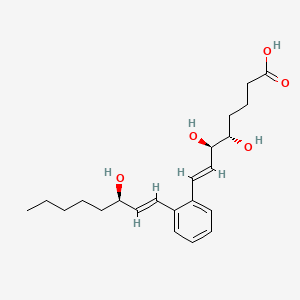
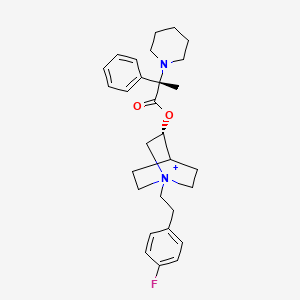
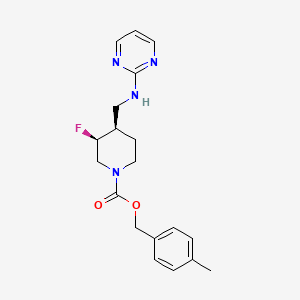
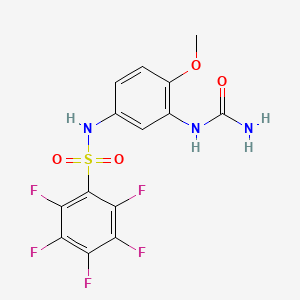

![1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10776286.png)

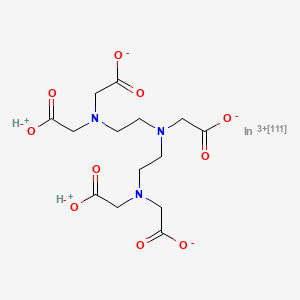
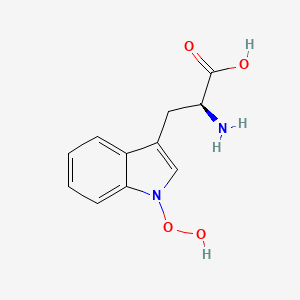
![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)
![methyl [(1E,5R)-5-{(3S)-3-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-2,4-dioxo-3,4-dihydro-2H-pyran-6-yl}hexylidene]carbamate](/img/structure/B10776324.png)
